molecular formula C12H14FNO2 B8319452 2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile

2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile

Cat. No. B8319452
M. Wt: 223.24 g/mol
InChI Key: YDJOPFSDEHRYEY-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

119B was prepared from 119A using a procedure similar to that used in the preparation of 118E. 1H NMR (400 MHz, CDCl3) δ ppm 1.23 (t, J=7.47 Hz, 3H) 2.64 (q, J=7.62 Hz, 2H) 3.89 (s, 3H) 5.76 (s, 1H) 6.86 (dd, J=7.91, 2.20 Hz, 1H) 6.98 (dd, J=5.93, 1.98 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=C(OC)C(F)=C(C=1)C=O)C.[CH2:14]([O:16][C:17]1[C:18]([F:29])=[C:19]([CH:25]([OH:28])[C:26]#[N:27])[CH:20]=[C:21]([CH2:23][CH3:24])[CH:22]=1)C>>[CH2:23]([C:21]1[CH:22]=[C:17]([O:16][CH3:14])[C:18]([F:29])=[C:19]([CH:25]([OH:28])[C:26]#[N:27])[CH:20]=1)[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C(=C(C=O)C1)F)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C(=C(C=C(C1)CC)C(C#N)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=C(C1)C(C#N)O)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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